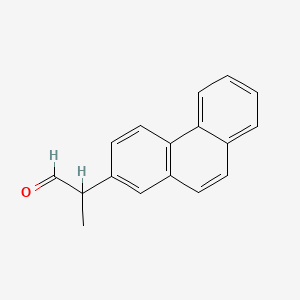

alpha-Methyl-2-phenanthreneacetaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

40452-15-1 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-phenanthren-2-ylpropanal |

InChI |

InChI=1S/C17H14O/c1-12(11-18)14-8-9-17-15(10-14)7-6-13-4-2-3-5-16(13)17/h2-12H,1H3 |

InChI Key |

ODMDVXBFLZLMOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Methyl 2 Phenanthreneacetaldehyde

Established Synthetic Routes and Reaction Pathways

Established methodologies for constructing the alpha-methyl-2-phenanthreneacetaldehyde framework would likely rely on classical reactions for functionalizing polycyclic aromatic hydrocarbons and subsequently elaborating the side chain.

Catalysts play a crucial role in achieving efficient and selective synthesis. Key catalytic steps in a potential synthesis could include Friedel-Crafts reactions, hydrogenations, and oxidations. For instance, the introduction of an acyl group at the 2-position of phenanthrene (B1679779) is a critical step that is typically mediated by a Lewis acid catalyst.

Another pivotal catalyst-mediated approach is the hydroformylation of a suitable phenanthrene-substituted alkene. wikipedia.orgmt.com Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond, typically using cobalt or rhodium-based catalysts. wikipedia.orgmdpi.com For example, the hydroformylation of 2-vinylphenanthrene could theoretically yield a mixture of linear and branched aldehydes, with the latter being the desired product.

| Reaction Step | Precursor | Catalyst | Reagents | Product | Reference Reaction Type |

|---|---|---|---|---|---|

| Acylation | Phenanthrene | AlCl₃ | Propionyl chloride | 2-Propanoylphenanthrene | Friedel-Crafts Acylation |

| Hydroformylation | 2-(Prop-1-en-2-yl)phenanthrene | Rh(CO)₂(acac)/Ligand | CO, H₂ | This compound | Asymmetric Hydroformylation acs.org |

| Oxidation | 2-(2-Phenanthryl)propan-1-ol | PCC | CH₂Cl₂ | This compound | Alcohol Oxidation |

A logical multi-step approach to synthesizing this compound would commence with the regioselective functionalization of the phenanthrene core.

Route A: Friedel-Crafts Acylation followed by Rearrangement

Friedel-Crafts Acylation: Phenanthrene can undergo Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid like aluminum chloride to yield 2-propanoylphenanthrene. acs.org The 2-position is a common site for electrophilic substitution on phenanthrene. wikipedia.org

Darzens Condensation: The resulting ketone, 2-propanoylphenanthrene, can be subjected to a Darzens condensation with an α-haloester, such as methyl chloroacetate, in the presence of a base. wikipedia.orgorganic-chemistry.orgjk-sci.comucla.edu This reaction forms an α,β-epoxy ester.

Hydrolysis and Decarboxylation: The glycidic ester can then be hydrolyzed and decarboxylated to yield the target aldehyde, this compound.

Route B: Grignard Reaction and Oxidation

Bromination: Phenanthrene can be brominated at the 2-position (or another position followed by isomerization) to give 2-bromophenanthrene (B1281488).

Grignard Reagent Formation: The 2-bromophenanthrene is then converted to the corresponding Grignard reagent, 2-phenanthrylmagnesium bromide.

Reaction with Propionaldehyde (B47417): This Grignard reagent can then be reacted with propionaldehyde to form 1-(phenanthren-2-yl)propan-1-ol.

Oxidation: Subsequent oxidation of the secondary alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding ketone, which is not the target. A more suitable approach would be to react the Grignard reagent with a suitable electrophile that can be converted to the desired aldehyde, or to use an alternative multi-step sequence.

Route C: Wittig Reaction and Hydroformylation

Formylation: Phenanthrene can be formylated at the 2-position to produce phenanthrene-2-carbaldehyde, for instance via the Vilsmeier-Haack reaction. cambridge.orgwikipedia.orgorganic-chemistry.org

Wittig Reaction: The resulting aldehyde can undergo a Wittig reaction with ethylidenetriphenylphosphorane to yield 2-(prop-1-en-1-yl)phenanthrene.

Hydroformylation: As mentioned previously, hydroformylation of this alkene could then lead to the desired branched aldehyde.

Novel Synthetic Strategies and Process Development

Modern synthetic chemistry offers more sophisticated methods to control regioselectivity and stereoselectivity, which are pertinent to the synthesis of a chiral molecule like this compound.

The synthesis of this compound presents a stereogenic center at the alpha-position. Consequently, enantioselective synthesis is a key consideration for accessing specific stereoisomers.

Asymmetric Hydroformylation: This is one of the most powerful methods for creating chiral aldehydes. rsc.orgrsc.orgtue.nl The hydroformylation of 2-vinylphenanthrene or a related prochiral alkene using a chiral rhodium-ligand complex could directly provide one enantiomer of the target aldehyde in excess. acs.orgnih.gov The choice of chiral ligand is critical for achieving high enantioselectivity.

Organocatalytic α-Arylation: Another advanced strategy involves the enantioselective α-arylation of propanal. chembites.orgnih.govorganic-chemistry.org In a hypothetical scenario, an organocatalyst could be used to form a chiral enamine from propanal, which would then react with an activated phenanthrene derivative (e.g., a diaryliodonium salt) to form the C-C bond at the alpha position with high enantiomeric excess. chembites.org

| Strategy | Precursor | Catalyst/Reagent | Key Features | Potential Outcome | Reference Concept |

|---|---|---|---|---|---|

| Asymmetric Hydroformylation | 2-Vinylphenanthrene | Chiral Rhodium-Phosphine Complex | Atom-economical, direct introduction of chiral aldehyde | Enantioenriched this compound | acs.orgrsc.org |

| Organocatalytic α-Arylation | Propanal | Chiral Amine Catalyst + Phenanthrene Electrophile | Metal-free, mild conditions | Enantioenriched this compound | chembites.orgnih.gov |

| CuH-Catalyzed Hydroformylation | 2-Vinylphenanthrene | Copper Hydride with Chiral Ligand | High regioselectivity for branched products | Enantioenriched this compound | nih.govdicp.ac.cn |

The development of efficient synthetic routes focuses on maximizing yield, minimizing reaction times, and simplifying purification processes. For a multi-step synthesis, optimizing each individual step is crucial. This involves screening different catalysts, solvents, temperatures, and reaction concentrations. For instance, in a potential Friedel-Crafts acylation step, the choice of Lewis acid and solvent can significantly impact the regioselectivity and yield.

Modern techniques such as microwave-assisted synthesis could be explored to accelerate reaction rates and potentially improve yields for certain steps. Furthermore, the use of more environmentally benign solvents and reagents is a key aspect of modern process development. rsc.org

Optimization of Synthetic Processes for Industrial Relevance

For a synthesis to be industrially viable, several factors beyond the chemical yield must be considered. These include the cost and availability of starting materials, the safety of the chemical processes, and the environmental impact.

The optimization for industrial scale-up would involve:

Catalyst Selection: Shifting from expensive metals like rhodium to more abundant and cheaper catalysts, if possible, without compromising selectivity and activity. Catalyst recycling is also a major consideration to reduce costs. mdpi.com

Process Safety: Evaluating the thermal stability of intermediates and the potential for runaway reactions.

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to replace chromatographic methods often used in laboratory settings.

Regulatory Compliance: Ensuring that all chemicals and processes comply with relevant industrial and environmental regulations.

Industrial production of aromatic aldehydes often relies on the oxidation of the corresponding alkyl-substituted arenes. ncert.nic.in Therefore, an industrial approach might favor a route that synthesizes 2-ethylphenanthrene, which is then catalytically oxidized to the target aldehyde.

Reaction Parameter Studies and Scale-Up Considerations

A systematic study of reaction parameters for each step of the proposed synthesis is crucial for optimizing the yield and purity of this compound. Furthermore, considerations for scaling up the synthesis from a laboratory setting to a larger industrial scale are paramount and introduce a unique set of challenges.

Step 1: Friedel-Crafts Acylation of Phenanthrene

The initial step would likely involve the Friedel-Crafts acylation of phenanthrene to introduce an acetyl group at the 2-position, yielding 2-acetylphenanthrene (B184642). The choice of acylating agent and Lewis acid catalyst, as well as the reaction solvent and temperature, significantly influences the isomeric distribution of the product.

Catalyst and Acylating Agent: Typically, acetyl chloride or acetic anhydride (B1165640) is used as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The molar ratio of the catalyst to the phenanthrene is a critical parameter to control.

Solvent Effects: The choice of solvent can dramatically alter the isomer distribution. For instance, using carbon disulfide as a solvent in the Friedel-Crafts acetylation of phenanthrene tends to favor the formation of the 3- and 2-isomers, while solvents like nitrobenzene (B124822) can also influence the product ratios.

Temperature Control: The reaction temperature must be carefully controlled to prevent side reactions and decomposition.

Interactive Data Table: Hypothetical Friedel-Crafts Acylation Conditions for Phenanthrene

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Predominant Isomers |

| AlCl₃ | Acetyl Chloride | Carbon Disulfide | 0 - 25 | 2- and 3-acetylphenanthrene |

| AlCl₃ | Acetic Anhydride | Nitrobenzene | 25 - 50 | Varies, potential for other isomers |

| FeCl₃ | Acetyl Chloride | Dichloromethane | 0 - 25 | Mixture of isomers |

Scale-Up Considerations for Friedel-Crafts Acylation: Scaling up Friedel-Crafts acylations of polycyclic aromatic hydrocarbons (PAHs) presents several challenges:

Catalyst Handling: Aluminum chloride is highly hygroscopic and corrosive, requiring specialized handling and equipment on a large scale.

Exothermic Reaction: The reaction is often exothermic, necessitating efficient heat management systems to prevent runaway reactions.

Work-up and Purification: The aqueous work-up to quench the catalyst generates significant amounts of acidic waste. The separation of the desired 2-acetylphenanthrene from other isomers would likely require extensive chromatography, which can be costly and generate substantial solvent waste on a large scale.

Step 2: Darzens Condensation of 2-Acetylphenanthrene

The 2-acetylphenanthrene would then undergo a Darzens condensation with an α-haloester, such as ethyl chloroacetate, in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

Base Selection: A strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is typically used to deprotonate the α-haloester.

Solvent and Temperature: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are suitable for this reaction, which is often carried out at low temperatures to control the reaction rate and improve selectivity.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the glycidic ester to the corresponding carboxylic acid, followed by decarboxylation to yield the target aldehyde, this compound.

Hydrolysis Conditions: Saponification with an aqueous base (e.g., sodium hydroxide) followed by acidification is a standard method for ester hydrolysis.

Decarboxylation: The resulting β-keto acid is often unstable and can be decarboxylated upon heating to afford the final aldehyde. The temperature and reaction time for this step need to be carefully optimized to maximize the yield of the aldehyde and minimize side reactions. The conversion of epoxides to aldehydes can also be facilitated by various catalytic methods. organic-chemistry.org

Scale-Up Considerations for Darzens Condensation and Subsequent Steps: The scale-up of the Darzens condensation and the subsequent hydrolysis and decarboxylation steps would require:

Handling of Strong Bases: The use of strong bases like sodium ethoxide requires anhydrous conditions and careful handling to prevent accidents.

Control of Decarboxylation: On a larger scale, the decarboxylation step needs to be well-controlled to manage gas evolution and ensure a consistent product quality.

Product Isolation: The final product, being an aldehyde, may be susceptible to oxidation. Therefore, purification and storage under an inert atmosphere might be necessary.

Investigation of Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the proposed synthesis of this compound is essential for developing a more sustainable and environmentally friendly process. This involves evaluating and optimizing each step to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and E-Factor: The atom economy of the Friedel-Crafts acylation is inherently poor due to the use of a stoichiometric amount of the Lewis acid catalyst, which is converted to waste during work-up. The E-Factor (mass of waste per mass of product) for such a multi-step synthesis is likely to be high, especially when considering solvent usage for reactions and purifications.

Use of Greener Catalysts and Solvents:

Friedel-Crafts Acylation: Research into greener alternatives for Friedel-Crafts acylation is ongoing. The use of solid acid catalysts, such as zeolites or sulfated zirconia, could offer a more sustainable approach by being recyclable and reducing the amount of acidic waste generated. chemijournal.comresearchgate.net The use of ionic liquids as both solvent and catalyst has also been explored. researchgate.net

Solvent Selection: Replacing hazardous solvents like carbon disulfide and nitrobenzene with greener alternatives such as anisole (B1667542) or solvent-free conditions would significantly improve the environmental profile of the synthesis.

Waste Reduction and By-product Management: A key aspect of green chemistry is the minimization of waste. In the proposed synthesis, the formation of isomeric by-products in the Friedel-Crafts step is a major source of waste. Developing more selective catalysts to favor the formation of the 2-isomer would be a significant improvement. Additionally, exploring the potential to recover and reuse solvents and unreacted starting materials would enhance the sustainability of the process.

Interactive Data Table: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Goal | Relevance to Proposed Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize | Poor for Friedel-Crafts acylation due to stoichiometric catalyst. |

| E-Factor | (Total mass of waste / Mass of product) | Minimize | Likely high due to catalyst waste, solvent use, and by-products. |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | Minimize | A holistic metric that would likely be high for this multi-step synthesis. |

| Solvent and Catalyst Selection | Use of non-toxic, renewable, and recyclable materials. | Greener Alternatives | Potential for improvement by replacing traditional Lewis acids and hazardous solvents. |

By systematically applying these green chemistry principles, the hypothetical synthesis of this compound could be transformed into a more efficient, cost-effective, and environmentally responsible process.

Chemical Reactivity and Transformation Pathways of Alpha Methyl 2 Phenanthreneacetaldehyde

Alpha-Carbon Reactivity Investigations

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key center of reactivity in aldehydes and ketones. The acidity of the alpha-hydrogen is significantly increased due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org

The formation of an enolate is a critical first step for a variety of reactions involving the alpha-carbon. masterorganicchemistry.com This process involves the deprotonation of the alpha-carbon by a base. For alpha-Methyl-2-phenanthreneacetaldehyde, this would involve the removal of the single hydrogen atom at the alpha position.

The reaction can be depicted as follows: this compound + Base ⇌ Enolate + Conjugate Acid

The choice of base is crucial. A moderately strong base, such as sodium ethoxide, will establish an equilibrium, resulting in a mixture of the aldehyde and the enolate. youtube.com To achieve complete and irreversible conversion to the enolate, a much stronger, sterically hindered base like lithium diisopropylamide (LDA) in a non-hydroxylic solvent such as tetrahydrofuran (B95107) (THF) is typically required. chemistrysteps.comchemistry.coach

The resulting enolate of this compound is stabilized by resonance, where the negative charge is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com The bulky phenanthrene (B1679779) group is expected to exert a significant steric influence, potentially hindering the approach of the base and affecting the solvation of the resulting enolate, which in turn could influence its stability and subsequent reactivity.

Table 1: Hypothetical pKa Values and Suitable Bases for Enolate Formation

| Compound | Approximate pKa of α-Hydrogen | Base for Equilibrium Formation | Base for Irreversible Formation |

|---|---|---|---|

| Acetaldehyde (B116499) | ~17 | Sodium ethoxide (NaOEt) | Lithium diisopropylamide (LDA) |

| This compound (Predicted) | ~18-20 | Potassium tert-butoxide (KOtBu) | Lithium diisopropylamide (LDA) |

This table is illustrative, showing predicted values based on structurally similar compounds.

Once formed, the enolate is a potent nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. ankara.edu.trwikipedia.org The reaction occurs as the nucleophilic enolate attacks the electrophile, resulting in the substitution of the alpha-hydrogen. libretexts.org

A key example is alkylation, where the enolate reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond. wikipedia.org For this compound, this would lead to a quaternary carbon at the alpha position.

Enolate of this compound + R-X → alpha-Methyl-alpha-alkyl-2-phenanthreneacetaldehyde + X⁻

The success of such reactions is highly dependent on the steric hindrance around the nucleophilic alpha-carbon. The presence of both the alpha-methyl group and the large phenanthrene ring would likely slow down the rate of reaction, especially with bulky alkyl halides. chemistrysteps.com Primary and methyl halides would be the most suitable electrophiles to minimize competing elimination reactions.

Another common alpha-substitution is halogenation, which can be performed under either acidic or basic conditions. wikipedia.org Under basic conditions, the reaction proceeds through the enolate and can be difficult to control, often leading to polyhalogenation.

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an enolate to a carbonyl compound. msu.edu

An intermolecular aldol reaction involves the reaction of two molecules of the same aldehyde, a process known as self-condensation. In the presence of a base, the enolate of this compound would act as the nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the same aldehyde. masterorganicchemistry.com

The initial product is a β-hydroxy aldehyde (an aldol adduct). The steric bulk imposed by the phenanthrene and alpha-methyl groups on both the nucleophile and the electrophile would likely make this self-condensation reaction sterically hindered and less favorable compared to simpler aldehydes. masterorganicchemistry.com If the reaction is heated, this aldol adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, the final aldol condensation product. masterorganicchemistry.comed.gov Intramolecular aldol reactions are not applicable for this specific molecule as it lacks a second carbonyl group necessary for cyclization.

Cross-aldol condensations involve two different carbonyl compounds. wikipedia.org To avoid a complex mixture of products, these reactions are most effective when one partner can only act as the electrophile (i.e., it has no alpha-hydrogens). masterorganicchemistry.com Aromatic aldehydes like benzaldehyde (B42025) or formaldehyde (B43269) are common electrophilic partners.

In a directed aldol reaction, the enolate of this compound would be pre-formed using a strong base like LDA. Then, a non-enolizable aldehyde (the electrophile) would be added. This approach would allow for a controlled reaction, forming a specific cross-aldol product. The steric hindrance of the phenanthrene group would remain a significant factor influencing the reaction rate and yield.

Table 2: Potential Electrophiles for Cross-Aldol Condensation

| Electrophile | Presence of α-Hydrogens | Expected Product Type | Notes |

|---|---|---|---|

| Formaldehyde | No | Cross-Aldol Adduct | Highly reactive electrophile. |

| Benzaldehyde | No | Cross-Aldol Condensation Product | Forms a conjugated system. |

| Acetone | Yes | Mixture of products | Not ideal unless under directed conditions. |

The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is generated from an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z). wikipedia.org Examples of active methylene (B1212753) compounds include diethyl malonate and malononitrile.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the highly acidic active methylene compound. wikipedia.org The resulting carbanion then attacks the aldehyde carbonyl group. The intermediate product readily dehydrates to yield a stable, highly conjugated product.

This compound + Z-CH₂-Z' --(Base)--> Product + H₂O

Given that even sterically hindered aromatic aldehydes can participate in Knoevenagel condensations, it is expected that this compound would react successfully, particularly with highly reactive methylene compounds. researchgate.netorientjchem.org The Doebner modification uses pyridine (B92270) as a catalyst and malonic acid as the active methylene component, which often results in condensation followed by decarboxylation. organic-chemistry.org This pathway could be a viable route for synthesizing α,β-unsaturated carboxylic acids derived from this compound.

Nucleophilic Addition Reactions to the Aldehyde Moiety

The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it a prime target for attack by a wide range of nucleophiles. libretexts.org Such reactions proceed via a characteristic nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate typically yields an alcohol derivative. The large phenanthrene group may exert significant steric hindrance, potentially influencing the reaction rates and the accessibility of the carbonyl carbon to bulky nucleophiles.

The addition of hydride reagents or organometallic compounds is a fundamental method for the transformation of the aldehyde group. These powerful nucleophiles irreversibly attack the carbonyl carbon, leading to the formation of new carbon-hydrogen or carbon-carbon bonds.

Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as sources of the hydride ion (H⁻). The addition of a hydride ion to this compound results in the formation of the corresponding primary alcohol, 2-(2-phenanthryl)propan-1-ol. This reaction is a standard method for the reduction of aldehydes.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles. Their reaction with this compound extends the carbon skeleton, yielding a secondary alcohol after an acidic workup. The specific alcohol formed depends on the R-group of the organometallic reagent used. For instance, reaction with methylmagnesium bromide would produce 3-(2-phenanthryl)butan-2-ol.

| Reagent Type | Specific Reagent | Predicted Product of Reaction with this compound |

| Hydride Reagent | Sodium Borohydride (NaBH₄) | 2-(2-phenanthryl)propan-1-ol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | 3-(2-phenanthryl)butan-2-ol |

| Organometallic | Phenyllithium (C₆H₅Li) | 1-phenyl-2-(2-phenanthryl)propan-1-ol |

This compound can react with primary amines and related compounds in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond product.

The formation of imines is a reversible process, and the reaction is often driven to completion by removing the water that is formed. Other nitrogen-based nucleophiles can be used to generate stable, often crystalline, derivatives which can be useful for characterization.

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an N-substituted imine.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields the corresponding hydrazone or 2,4-dinitrophenylhydrazone.

| Reagent | Derivative Class | Product Structure |

| Aniline (C₆H₅NH₂) | Imine (Schiff Base) | N-(2-(2-phenanthryl)propylidene)aniline |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |

Oxidation and Reduction Chemistry

The aldehyde group is intermediate in oxidation state between an alcohol and a carboxylic acid, allowing for both selective oxidation and reduction reactions.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, alpha-methyl-2-phenanthreneacetic acid. For this transformation to be effective, mild oxidizing agents are typically employed to prevent oxidative degradation of the electron-rich phenanthrene ring system.

Common reagents for the selective oxidation of aldehydes include:

Tollens' Reagent: A solution of silver nitrate (B79036) in aqueous ammonia, which oxidizes the aldehyde and produces a characteristic silver mirror.

Fehling's or Benedict's Reagent: Copper(II) complexes that are reduced to copper(I) oxide, a red precipitate, in the presence of an aldehyde.

Potassium Permanganate (KMnO₄): Can be used under controlled, buffered conditions to prevent over-oxidation.

Jones' Reagent (CrO₃ in sulfuric acid): A strong oxidizing agent that efficiently converts aldehydes to carboxylic acids.

| Oxidizing Agent | Predicted Product |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | alpha-Methyl-2-phenanthreneacetic acid |

| Jones' Reagent (CrO₃/H₂SO₄) | alpha-Methyl-2-phenanthreneacetic acid |

| Potassium Dichromate (K₂Cr₂O₇) | alpha-Methyl-2-phenanthreneacetic acid |

As discussed in section 3.3.1, the reduction of the aldehyde to a primary alcohol is a key transformation. The term "chemoselective" implies that the reduction targets only the aldehyde group while leaving other functional groups, such as the aromatic phenanthrene rings, intact. Sodium borohydride (NaBH₄) is an excellent reagent for this purpose, as it is mild enough not to reduce the aromatic system. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) also achieve this transformation effectively. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can also reduce the aldehyde, but harsher conditions (high pressure and temperature) could potentially lead to the reduction of the aromatic rings.

| Reducing Agent | Selectivity | Predicted Product |

| Sodium Borohydride (NaBH₄) | High (Aldehyde only) | 2-(2-phenanthryl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | High (Aldehyde only) | 2-(2-phenanthryl)propan-1-ol |

| Catalytic Hydrogenation (H₂/Pd) | Moderate (Aldehyde under mild conditions) | 2-(2-phenanthryl)propan-1-ol |

Derivatization Strategies for Functionalization and Structural Diversification

Beyond the fundamental reactions described above, the aldehyde group of this compound is a versatile handle for a wide array of derivatization strategies, enabling significant structural diversification.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. By reacting the aldehyde with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond. The structure of the resulting alkene is determined by the specific ylide used. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 3-(2-phenanthryl)-1-butene.

Acetal (B89532) Formation: In the presence of an acid catalyst, aldehydes react reversibly with alcohols to form acetals. This reaction is commonly used to protect the aldehyde group during other chemical transformations that might otherwise affect it. Reaction with ethylene (B1197577) glycol, for example, forms a cyclic acetal which is stable under neutral or basic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Aldol and Related Condensations: While the alpha-position has a methyl group, it also has a tertiary hydrogen. Under strongly basic conditions, it is conceivable, though potentially sterically hindered, that an enolate could be formed, which could then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CR₂) | Alkene |

| Acetal Formation | Ethylene Glycol / H⁺ | Cyclic Acetal (Protecting Group) |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |

Mechanistic Investigations of Alpha Methyl 2 Phenanthreneacetaldehyde Chemistry

Reaction Mechanism Elucidation for Synthetic Routes

The synthesis of alpha-methyl-2-phenanthreneacetaldehyde can be approached through several synthetic routes, each with a distinct reaction mechanism. A common strategy involves the α-alkylation of a pre-existing phenanthrene-containing carbonyl compound.

One plausible route begins with 2-phenanthreneacetic acid. Conversion to the corresponding acid chloride, followed by reaction with a Gilman reagent (lithium dimethylcuprate), would yield 2-(phenanthren-2-yl)propan-1-one. Subsequent α-bromination followed by a Favorskii rearrangement could then lead to the desired aldehyde.

A more direct approach involves the α-methylation of 2-phenanthreneacetaldehyde. This reaction proceeds through the formation of an enolate intermediate. The mechanism begins with the deprotonation of the α-carbon of 2-phenanthreneacetaldehyde by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This results in the formation of a resonance-stabilized enolate. The subsequent nucleophilic attack of the enolate on an electrophilic methyl source, such as methyl iodide, proceeds via an SN2 mechanism to yield this compound. The choice of base and reaction conditions is crucial to favor C-alkylation over O-alkylation. libretexts.org

Another potential synthetic pathway is the hydroformylation of 2-vinylphenanthrene in the presence of a rhodium or cobalt catalyst. This reaction, however, would likely produce a mixture of linear and branched aldehydes, necessitating a separation step. The mechanism of hydroformylation is complex, involving oxidative addition, migratory insertion of the alkene, CO insertion, and reductive elimination.

Mechanistic Pathways of Alpha-Carbon Reactions and Enolate Chemistry

The chemistry of the α-carbon in this compound is dominated by the formation and reactivity of its enolate. The presence of the methyl group means that only one enolate regioisomer can be formed. The acidity of the α-proton is enhanced by the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion. masterorganicchemistry.com

The enolate of this compound is an ambident nucleophile, meaning it can react at two different sites: the α-carbon and the oxygen atom. libretexts.orglibretexts.org Reaction at the α-carbon (C-attack) leads to the formation of a new carbon-carbon bond, while reaction at the oxygen (O-attack) results in the formation of an enol ether. The regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion. Hard electrophiles tend to react at the oxygen atom, while softer electrophiles favor reaction at the carbon atom.

The enolate can participate in a variety of synthetically useful reactions. For example, aldol (B89426) addition reactions with other carbonyl compounds would lead to the formation of β-hydroxy aldehydes. libretexts.org Alkylation with other alkyl halides can introduce different alkyl groups at the α-position. The bulky phenanthrene (B1679779) moiety can be expected to exert significant steric hindrance, influencing the approach of the electrophile and potentially leading to diastereoselectivity if the electrophile is also chiral.

Kinetic Studies of Reactivity and Transformation Rates

Kinetic studies of the reactions of this compound can provide valuable insights into the reaction mechanisms and the factors that control the reaction rates. The rate of enolate formation, for instance, is dependent on the strength and steric bulk of the base, the solvent, and the temperature. fiveable.meudel.edu The large phenanthrene group is likely to sterically hinder the approach of the base to the α-proton, potentially leading to a slower rate of deprotonation compared to less sterically encumbered aldehydes.

The rate of subsequent reactions of the enolate is also a subject of kinetic investigation. The rate of alkylation, for example, will follow the principles of SN2 reactions, being dependent on the concentration of both the enolate and the alkyl halide, as well as the nature of the leaving group on the alkyl halide.

The temperature dependence of the reaction rate can be analyzed using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). fiveable.mewikipedia.orglibretexts.org By measuring the rate constant at different temperatures, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined. These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state, respectively.

Table 1: Representative Kinetic Data for the α-Alkylation of an α-Aryl Aldehyde

| Entry | Electrophile | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|---|

| 1 | Methyl Iodide | -78 | 1.2 x 10⁻³ | 12.5 | -15.2 |

| 2 | Ethyl Bromide | -78 | 4.5 x 10⁻⁴ | 13.8 | -18.5 |

| 3 | Isopropyl Iodide | -78 | 8.9 x 10⁻⁵ | 15.2 | -22.1 |

This table presents hypothetical data for illustrative purposes, based on general trends in enolate alkylation reactions.

Stereochemical Control Mechanisms in Formation and Reaction

The α-carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis and subsequent reactions is a critical aspect of its chemistry.

During the synthesis of this compound via α-alkylation of 2-phenanthreneacetaldehyde, the use of a chiral auxiliary can induce stereoselectivity. wikipedia.org The auxiliary is temporarily attached to the aldehyde, directing the approach of the methylating agent to one face of the enolate, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary is removed to yield the enantioenriched product.

Another powerful strategy for stereochemical control is organocatalysis. acs.org Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective α-alkylation of aldehydes. mpg.de The mechanism involves the formation of a chiral enamine intermediate, which then reacts with the electrophile. The chiral catalyst creates a chiral environment that biases the reaction towards the formation of one enantiomer.

The stereochemical outcome of reactions involving the enolate of this compound can also be influenced by the Curtin-Hammett principle. wikipedia.orgopenochem.orgchemeurope.com This principle applies when there is a rapid equilibrium between two reactive intermediates that lead to different stereoisomeric products. The product ratio is determined not by the relative populations of the intermediates, but by the relative energies of the transition states leading to the products. In the context of the reactions of this compound, this could be relevant if different conformations of the enolate or its complex with a chiral catalyst are in rapid equilibrium.

Table 2: Influence of Chiral Catalysts on the Enantioselective α-Methylation of an α-Aryl Aldehyde

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (S)-Proline | DMSO | 25 | 85 | 92 |

| 2 | (R)-Proline | DMSO | 25 | 88 | 91 |

| 3 | MacMillan Catalyst (1st Gen) | CH₂Cl₂ | -20 | 92 | 98 |

| 4 | Jørgensen-Hayashi Catalyst | Toluene | 0 | 90 | 95 |

This table presents hypothetical data for illustrative purposes, based on typical results in organocatalytic α-alkylation of aldehydes.

Theoretical and Computational Studies of Alpha Methyl 2 Phenanthreneacetaldehyde

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic properties of aromatic molecules like phenanthrene (B1679779) and its derivatives. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing insights into molecular structure, stability, and electronic characteristics. researchgate.netnist.gov

Studies on phenanthrene using DFT methods, such as B3LYP with a 6-311++G(d, p) basis set, have been used to calculate its optimized molecular geometry, vibrational frequencies, and thermodynamic parameters. researchgate.net These calculations show that phenanthrene is a planar molecule with C2v symmetry. icm.edu.pl The calculated bond lengths are in good agreement with experimental X-ray data. icm.edu.pl

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net For phenanthrene, the HOMO-LUMO gap has been a subject of various computational studies. Time-dependent DFT (TD-DFT) calculations are often used to approximate the optical band gap of polycyclic aromatic hydrocarbons (PAHs). cam.ac.uk

The introduction of substituents to the phenanthrene core, such as an α-methyl-2-phenanthreneacetaldehyde group, would be expected to alter its electronic properties. Electron-donating or withdrawing groups can significantly influence the energy of the HOMO and LUMO levels, thereby modifying the HOMO-LUMO gap and the molecule's reactivity and spectral properties. rsc.org For instance, computational studies on phenanthrene derivatives with donor and acceptor groups have been performed to investigate their potential as nonlinear optical materials. researchgate.net

Table 1: Calculated Electronic Properties of Phenanthrene

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | -6.12 | -1.34 | 4.78 |

| TD-DFT | Various | Optical band gap studies performed to calibrate against experimental UV-Vis spectra. cam.ac.uk |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For a molecule like α-methyl-2-phenanthreneacetaldehyde, MD simulations could be employed to explore the rotational freedom of the acetaldehyde (B116499) group relative to the rigid phenanthrene core.

While specific MD simulations for α-methyl-2-phenanthreneacetaldehyde are not available, studies on phenanthrene and other PAHs provide a framework for how such investigations would be conducted. MD simulations have been used to study the aggregation behavior of phenanthrene in n-octanol, revealing the formation of dimers and trimers. mdpi.com These simulations provide information on the intermolecular forces that govern the self-assembly of aromatic molecules.

For α-methyl-2-phenanthreneacetaldehyde, a key focus of MD simulations would be to determine the preferred conformations of the side chain. The orientation of the aldehyde group can have a significant impact on the molecule's reactivity and its ability to interact with other molecules or biological targets. By simulating the molecule in different solvents, it would be possible to understand how the environment influences its conformational landscape.

The results from MD simulations can also be used to inform reactivity predictions. By identifying the most stable and accessible conformations, subsequent quantum mechanical calculations can be performed to assess the reactivity of the aldehyde group in different orientations.

Prediction of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry provides valuable tools for elucidating reaction mechanisms, identifying intermediates, and calculating the energies of transition states. For α-methyl-2-phenanthreneacetaldehyde, a primary area of interest would be the reactions involving the aldehyde functional group and electrophilic substitution reactions on the aromatic rings.

DFT calculations have been successfully used to study the degradation pathways of phenanthrene, for example, through reactions with hydroxyl radicals. koreascience.kr These studies map out the potential energy surface of the reaction, identifying the most favorable reaction pathways and the associated activation energies. koreascience.kr For instance, the degradation of phenanthrene initiated by OH radicals has been shown to preferentially lead to the formation of phenanthren-9-ol. koreascience.kr

The reactivity of the phenanthrene core towards electrophilic substitution is also a key aspect that can be investigated computationally. The positions of electrophilic attack are influenced by the electronic structure of the molecule. For unsubstituted phenanthrene, reactions typically occur at the 9 and 10 positions. wikipedia.org The presence of the α-methylacetaldehyde group at the 2-position would be expected to direct further substitution, a phenomenon that can be rationalized and predicted using computational models of the reaction intermediates.

Computational studies on the formation of phenanthrene from smaller precursors, such as the reaction of a phenyl radical with phenylacetylene, have also been performed using DFT. nih.gov These studies provide fundamental insights into the mechanisms of PAH growth. nih.gov

Table 2: Computationally Studied Reactions of Phenanthrene

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Degradation with OH radicals | DFT (B3LYP/6-31G(d,p)) | Preferential formation of phenanthren-9-ol. koreascience.kr |

| Ozonolysis | DFT (B3LYP and M06-2X) | Exploration of mechanistic pathways leading to aldehyde products. icm.edu.pl |

| Electrophilic Substitution | - | Reactions typically occur at the 9 and 10 positions. wikipedia.org |

Structure-Reactivity Relationship Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For PAHs and their derivatives, QSAR studies are particularly important for predicting properties such as carcinogenicity and toxicity. nih.govrsc.org

While no specific QSAR models for α-methyl-2-phenanthreneacetaldehyde are available, numerous studies have been conducted on PAHs in general. ingentaconnect.comnih.gov These models often use molecular descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and lipophilicity. nih.gov

For example, QSAR studies have been performed to model the interactions of PAHs with cytochrome P450 enzymes, which are involved in their metabolic activation. nih.gov These models have highlighted the importance of electronic, structural, and energetic descriptors in the metabolic process. nih.gov The carcinogenicity of PAHs has also been the subject of QSAR modeling, with random forest models showing good predictive ability. rsc.org

A QSAR model for α-methyl-2-phenanthreneacetaldehyde would involve calculating a range of molecular descriptors for this molecule and a series of structurally related compounds with known reactivity data. Statistical methods would then be used to build a model that can predict the reactivity of new compounds based on their calculated descriptors.

Advanced Analytical Techniques for Alpha Methyl 2 Phenanthreneacetaldehyde Characterization

High-Resolution Spectroscopic Analysis (e.g., advanced NMR, high-resolution Mass Spectrometry)

High-resolution spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of organic compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the elemental composition of alpha-Methyl-2-phenanthreneacetaldehyde with high accuracy. By measuring the mass-to-charge ratio to several decimal places, a precise molecular formula can be established, distinguishing it from other compounds with the same nominal mass.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of advanced NMR experiments would be required to fully elucidate the complex structure of this compound.

¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aldehydic proton would appear as a distinct downfield signal, while the protons on the phenanthrene (B1679779) ring would exhibit complex splitting patterns in the aromatic region.

¹³C NMR: Would identify the number of non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular structure by establishing correlations between protons and carbons, confirming the connectivity of the alpha-methyl group and the acetaldehyde (B116499) moiety to the phenanthrene core.

A hypothetical summary of expected NMR data is presented below.

| Hypothetical NMR Data | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |

| Aldehyde Proton | ~9.5-10.0 | ~190-200 | Correlates with the alpha-carbon proton |

| Aromatic Protons | ~7.5-8.5 | ~120-140 | Show complex coupling patterns characteristic of a phenanthrene system |

| Alpha-Carbon Proton | ~3.5-4.0 | ~45-55 | Correlates with the aldehyde proton and the methyl protons |

| Methyl Protons | ~1.2-1.5 | ~15-25 | Correlates with the alpha-carbon proton |

This table is illustrative and not based on experimental data for the target compound.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, would be a primary method for assessing the purity of this compound. A gradient elution with solvents like acetonitrile (B52724) and water would likely be employed. Purity would be determined by the peak area percentage of the main compound.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity assessment. A non-polar capillary column would be suitable for separating the aromatic compound from related impurities.

| Illustrative Chromatographic Method | Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| Purity Assessment | HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis (at a wavelength corresponding to the phenanthrene chromophore) |

| Purity Assessment | GC | Phenyl-methyl polysiloxane | Helium | Flame Ionization Detector (FID) |

This table presents typical conditions for analogous compounds and is not based on specific experimental data.

Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable)

Given the presence of a chiral center at the alpha-carbon, this compound exists as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

Chiral HPLC: This would be the most common method, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating enantiomers of chiral aldehydes and ketones.

Chiral GC: For volatile compounds, GC with a chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) can also be used for enantiomeric separation.

The choice of the specific chiral column and chromatographic conditions would require experimental screening to achieve baseline separation of the two enantiomers.

Application of Hyphenated Analytical Techniques in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures and the identification of unknown components. researchgate.netnih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would separate the compound from volatile impurities, and the mass spectrometer would provide structural information for each separated component based on its mass spectrum and fragmentation pattern. actascientific.comiosrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This is particularly useful for analyzing compounds that are not suitable for GC. It would allow for the determination of the molecular weight of the compound and any non-volatile impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): In specialized research settings, LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. researchgate.net This can be invaluable for the structural elucidation of unknown impurities or degradation products without the need for prior isolation.

These hyphenated techniques are indispensable in fields like metabolomics, environmental analysis, and pharmaceutical development for the comprehensive characterization of complex samples. nih.govsaspublishers.com

Role of Alpha Methyl 2 Phenanthreneacetaldehyde As a Synthetic Intermediate

Building Block in Complex Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

The synthesis of complex polycyclic aromatic hydrocarbons often relies on the strategic assembly of smaller, functionalized aromatic units. nih.gov alpha-Methyl-2-phenanthreneacetaldehyde can serve as a key building block in this context. The phenanthrene (B1679779) core constitutes a significant portion of the target PAH, while the aldehyde group offers a reactive site for further elaboration.

The aldehyde functionality is particularly useful for forming new carbon-carbon bonds, a fundamental process in the construction of larger PAH systems. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, and Grignard reactions, among others. These reactions allow for the attachment of additional aromatic or aliphatic groups to the phenanthrene nucleus, thereby extending the polycyclic system. The methyl group alpha to the carbonyl can influence the reactivity and stereochemistry of these transformations.

Table 1: Potential Reactions of the Acetaldehyde (B116499) Group for PAH Synthesis

| Reaction Type | Reagents | Resulting Structure | Significance in PAH Synthesis |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated carbonyl | Extends the conjugated system, can lead to new ring formation. |

| Wittig Reaction | Phosphonium ylide | Alkene | Creates a double bond for further cyclization or functionalization. |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol | Introduces a new carbon framework and a hydroxyl group for further reactions. |

| Reductive Amination | Amine, Reducing agent | Amine | Allows for the incorporation of nitrogen atoms, leading to N-heterocyclic PAHs. |

The development of novel synthetic methodologies, such as palladium-catalyzed domino reactions, has expanded the toolbox for creating phenanthrene derivatives. nih.gov A compound like this compound would be a valuable substrate in such advanced synthetic strategies, enabling the efficient construction of complex, multi-annulated aromatic structures.

Precursor for Advanced Organic Materials and Functional Molecules

Phenanthrene and its derivatives are recognized for their applications in the field of advanced materials, particularly in electronics. nbinno.comnbinno.com Their rigid, planar structure and inherent electronic properties make them suitable components for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). nbinno.com

This compound can serve as a precursor to a variety of functional molecules for these applications. The aldehyde group can be readily transformed into other functionalities, such as carboxylic acids, alcohols, or extended conjugated systems, which can be used to fine-tune the electronic and physical properties of the resulting materials. For example, conversion of the aldehyde to a cyano or vinyl group can alter the molecule's electron-accepting or -donating characteristics, which is crucial for the performance of organic electronic devices. google.com

The ability to introduce a range of substituents through the aldehyde functionality allows for the systematic modification of properties such as:

Luminescence: Altering the extent of conjugation can shift the emission wavelength, leading to different colors in OLEDs.

Charge Transport: The introduction of specific functional groups can enhance the mobility of electrons or holes in organic semiconductors.

Solubility and Processability: Modification of the phenanthrene core can improve the solubility of the material in common organic solvents, facilitating its incorporation into devices.

Table 2: Functional Group Transformations of an Aldehyde for Materials Science

| Transformation | Reagents | Resulting Functional Group | Potential Application |

| Oxidation | Oxidizing agent (e.g., KMnO4) | Carboxylic Acid | Linker for metal-organic frameworks (MOFs) or polymers. |

| Reduction | Reducing agent (e.g., NaBH4) | Alcohol | Precursor for esters or ethers to modify solubility. |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Substituted Alkene | Extends π-conjugation for tuning optical and electronic properties. |

Applications in the Synthesis of Agrochemical Intermediates

The phenanthrene skeleton is found in a variety of naturally occurring and synthetic compounds with biological activity. wikipedia.org For instance, phenanthrenequinone, an oxidation product of phenanthrene, has been used in the development of pesticides. This suggests that the phenanthrene core can be a useful scaffold for the discovery of new agrochemicals.

This compound, with its reactive aldehyde group, is a potential starting material for the synthesis of more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The aldehyde can be used to introduce pharmacophores or to construct heterocyclic rings, which are common features in many agrochemicals. The synthesis of suprofen, a non-steroidal anti-inflammatory drug, involves the creation of a related alpha-methyl acetic acid derivative, highlighting the utility of such structures in bioactive molecule synthesis. nih.gov

Utilization in Specialty Chemical Production Pathways

Specialty chemicals are a broad category of high-value products produced in lower volumes for specific applications. Phenanthrene derivatives are utilized as intermediates in the production of dyes, plastics, and other specialty chemicals. wikipedia.org Shiratori Pharmaceutical Co., Ltd. lists phenanthrene compounds among their advanced chemical intermediates. shiratori-pharm.co.jp

This compound, as a functionalized phenanthrene, is well-suited for use in multi-step synthetic pathways leading to specialty chemicals. The aldehyde group provides a point of attachment for other chemical moieties, allowing for the construction of complex target molecules. For example, in the dye industry, the phenanthrene core can act as a chromophore, and modifications via the aldehyde group could be used to tune the color and other properties of the dye.

The production of specialty chemicals often requires intermediates with specific functionalities that allow for precise and efficient chemical transformations. The presence of the aldehyde group in this compound provides this capability, making it a potentially valuable intermediate in the synthesis of a diverse range of high-performance chemicals.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for alpha-Methyl-2-phenanthreneacetaldehyde Transformations

The development of novel catalytic systems is paramount to unlocking the synthetic potential of this compound. Research into this area could pave the way for more efficient and selective transformations.

Palladium-catalyzed cross-coupling reactions have proven effective for the synthesis of various phenanthrene (B1679779) derivatives. beilstein-journals.org Future work could focus on adapting these methods for the specific functionalization of the aldehyde group or the phenanthrene core of this compound. The development of tailored palladium catalysts with specific ligand architectures could enable precise control over regioselectivity and reactivity.

Furthermore, the catalytic hydrogenation of the phenanthrene nucleus is a key transformation. Studies on the hydrogenation of phenanthrene using catalysts like nickel and titanium-modified chrysotile have shown promising results for producing partially and fully hydrogenated products. mdpi.com Investigating similar catalytic systems for the selective hydrogenation of this compound could yield valuable saturated derivatives with potentially interesting biological or material properties. Nickel-based catalysts, in particular, have been explored for the saturation hydrogenation of phenanthrene and could be adapted for this specific substrate. frontiersin.org The selective hydrogenation of the aldehyde group to an alcohol or its complete reduction to a methyl group using catalysts such as palladium on γ-Al2O3 under mild conditions also presents a viable research avenue. nih.gov

Photocatalysis offers another exciting frontier. The use of visible-light photoredox catalysts, such as 9,10-phenanthrenedione, has been demonstrated for the functionalization of related heterocyclic compounds. mdpi.com Exploring similar photocatalytic strategies for C-H functionalization or other transformations of this compound could lead to novel and environmentally benign synthetic routes.

| Catalyst System | Potential Transformation | Research Focus |

| Palladium/Norbornadiene | C-H activation and functionalization | Development of ligands for regioselective reactions on the phenanthrene core. |

| Chrysotile/NiTi | Hydrogenation of aromatic rings | Selective partial or full saturation of the phenanthrene nucleus. |

| Ni/NiAlOx | Saturation Hydrogenation | Overcoming steric hindrance for complete hydrogenation of the phenanthrene moiety. |

| Palladium/γ-Al2O3 | Selective Hydrogenation | Controlled reduction of the aldehyde group or the aromatic system. |

| 9,10-Phenanthrenedione | Photocatalytic Functionalization | Visible-light mediated C-H activation and other novel transformations. |

Investigation of Unconventional Reactivity Patterns

Beyond established catalytic methods, exploring the unconventional reactivity of this compound could unveil novel chemical transformations and synthetic building blocks.

Cycloaddition reactions represent a powerful tool for constructing complex molecular architectures. The phenanthrene skeleton can participate in various cycloaddition pathways, including [5+5]-cycloadditions and [2+2+2] cycloadditions, to generate more complex polycyclic systems. nih.govresearchgate.netnih.govsigmaaldrich.com Investigating the participation of the aldehyde-containing side chain of this compound in such reactions, or its influence on the reactivity of the phenanthrene core, could lead to the discovery of new chemical space.

Furthermore, the inherent chirality of the alpha-methyl group opens the door to stereoselective reactions. Organocatalyzed enantioselective Friedel-Crafts reactions have been successfully applied to phenanthrenequinones, demonstrating the potential for creating chiral phenanthrene derivatives with high enantiomeric excess. nih.gov Developing similar organocatalytic methods for reactions involving the aldehyde group of this compound could provide access to a range of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

The photochemical reactivity of phenanthrene derivatives is another area ripe for exploration. Photoinduced cyclization and rearrangement reactions of stilbene (B7821643) and diarylethene precursors are well-established methods for synthesizing functionalized phenanthrenes. beilstein-journals.orgrsc.org Studying the photochemical behavior of this compound itself, or its derivatives, could lead to novel intramolecular cyclizations or rearrangements, yielding unique molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modernizing the synthesis of this compound and its derivatives through the integration of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and scalability.

Continuous flow chemistry has been successfully employed for the photocyclization of stilbenes to produce phenanthrenes, demonstrating the potential for scalable and efficient synthesis of the core structure. beilstein-journals.orgnih.gov Applying flow chemistry principles to the synthesis and subsequent transformations of this compound could offer numerous advantages, including improved reaction control, enhanced safety for handling reactive intermediates, and the ability to perform multi-step sequences in a continuous fashion.

Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing organic synthesis. researchgate.netnih.gov These platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound derivatives. sigmaaldrich.com By leveraging automated systems, researchers can rapidly screen catalyst systems, solvents, and reaction parameters to identify optimal conditions for desired transformations. merckmillipore.comvapourtec.com This high-throughput approach can significantly shorten the development timeline for novel synthetic routes and the creation of compound libraries for biological screening.

| Technology | Application to this compound | Potential Benefits |

| Continuous Flow Chemistry | Synthesis of the phenanthrene core and subsequent modifications. | Improved scalability, safety, and reaction control. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and catalysts. | Accelerated discovery of new reactions and optimization of existing ones. |

| Integrated Flow and Automation | Multi-step synthesis of derivatives in a continuous and automated fashion. | Seamless production of complex molecules with minimal manual intervention. |

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry provides a powerful toolkit for designing novel derivatives of this compound with specific, tunable properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. icm.edu.pl Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies. Computational modeling can also be used to explore the potential of phenanthrene derivatives in materials science, for example, by calculating their properties for use in organic photovoltaics. researchgate.netmjcce.org.mk

Molecular docking studies can be used to predict the binding affinity of this compound derivatives to biological targets. This approach has been used to investigate the cytotoxic potential of other phenanthrene derivatives by exploring their interactions with various proteins. academie-sciences.fr By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted biological activity, saving time and resources in the drug discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.